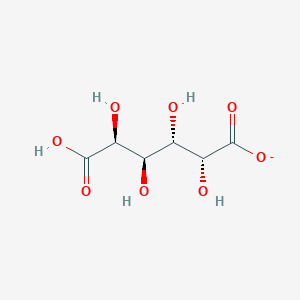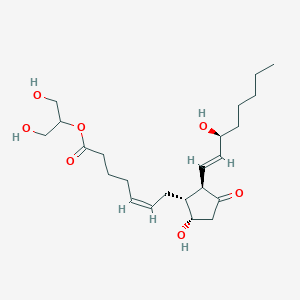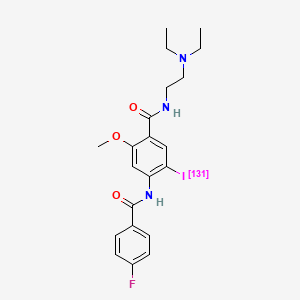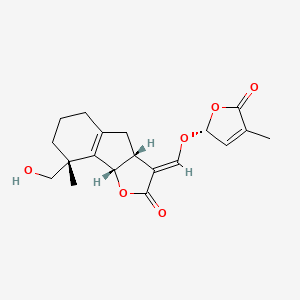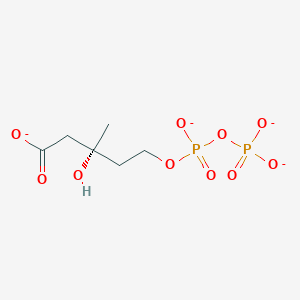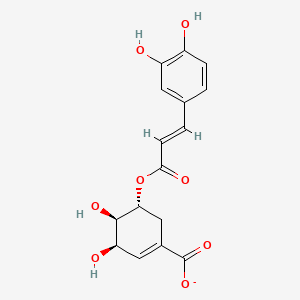
5-O-caffeoylshikimate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-caffeoyl]shikimate is a hydroxy monocarboxylic acid anion that is the conjugate base of 5-[(E)-caffeoyl]shikimic acid. Major structure at pH 7.3 It has a role as a plant metabolite. It is a cyclohexenecarboxylate and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 5-[(E)-caffeoyl]shikimic acid.
Scientific Research Applications
Antithiamine Factor in Bracken Fern
5-O-Caffeoylshikimic acid (dactylifric acid), found in bracken fern, acts as an antithiamine factor. It has been isolated from bracken fern and identified as a major constituent of its acutely toxic fraction. This compound causes depression of leucocytes and thrombocytes in calves and exhibits antithiamine effects in vitro, but does not have a hematuric effect in guinea pigs (Fukuoka, 1982).
Role in Chlorogenic Acid Biosynthesis
Research on carrot (Daucus carota L.) cell suspension cultures has shown that microsomal preparations catalyze the formation of trans-5-O-caffeoyl-D-quinate from trans-5-O-(4-coumaroyl)-D-quinate, converting trans-5-O-(4-Coumaroyl)shikimate to trans-5-O-caffeoylshikimate. This reaction is crucial in the biosynthesis of chlorogenic acid in carrots (Kühnl et al., 1987).
Analytical Method Development
A study in 2018 developed a method for the selective and simultaneous determination of 5-O-Caffeoylquinic acid in food and beverage samples, demonstrating its importance in food science research (Alpar et al., 2018).
Quantitative Analysis in Rhizoma Smilacis Glabrae
A High-Performance Liquid Chromatography (HPLC) quantitative method was developed for the simultaneous determination of 5-O-caffeoylshikimic acid in Rhizoma Smilacis Glabrae, showcasing its significance in pharmacognosy and herbal medicine (Qing-fen, 2013).
Antimicrobial Activity Screening
5-O-Caffeoylquinic acid has been screened for antimicrobial activity, showing potent effects against various microorganisms like Klebsiella pneumoniae, suggesting its potential in microbiology and infectious disease research (Bajko et al., 2016).
Potential in Treating Non-Small Cell Lung Cancer
A 2021 study highlighted the potential of 5-O-caffeoylshikimic acid in treating non-small cell lung cancer (NSCLC), emphasizing its application in oncology and drug development (Thirunavukkarasu et al., 2021).
Role in Oxidative Stress-Mediated Cell Death
Investigations have shown that 5-Caffeoylquinic acid has a cytoprotective effect through the NF-E2-related factor 2 (Nrf2)-antioxidant response element signaling pathway, indicating its importance in cellular and molecular biology (Chen et al., 2020).
Distribution in Plants
Research has been conducted on the distribution of 5-Caffeoylshikimic acid in various plants like Equisetum arvense, contributing to plant biology and phytochemistry studies (Veit et al., 1992).
Properties
Molecular Formula |
C16H15O8- |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/p-1/b4-2+/t12-,13-,15-/m1/s1 |
InChI Key |
QMPHZIPNNJOWQI-GDDAOPKQSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


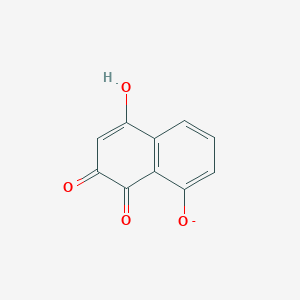
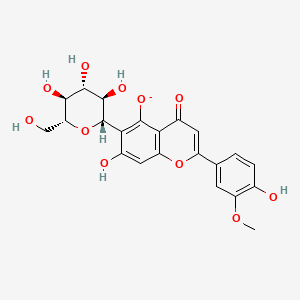
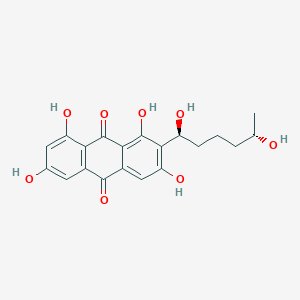
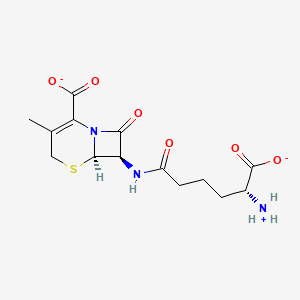
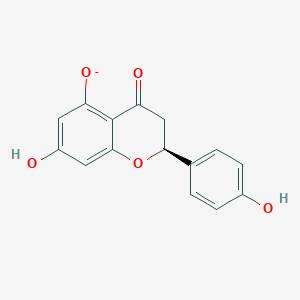
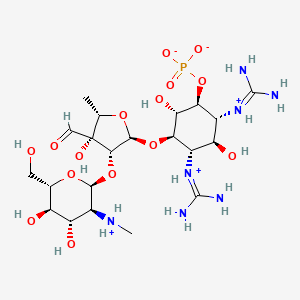
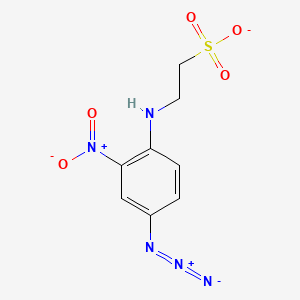
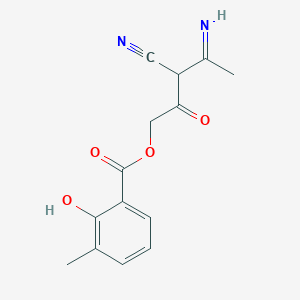
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)
